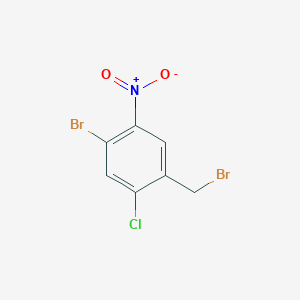

4-Bromo-2-chloro-5-nitrobenzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-chloro-5-nitrobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClNO2. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-5-nitrobenzyl bromide can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzene derivatives. The typical synthetic route includes:

Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Chlorination: The brominated benzene is then chlorinated using chlorine gas in the presence of a catalyst like aluminum chloride.

Nitration: The chlorinated product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions with controlled conditions to ensure high yield and purity. The process typically includes:

Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.

Análisis De Reacciones Químicas

Reaction Mechanism

The synthesis of 4-bromo-2-chloro-5-nitrobenzyl bromide involves multiple substitution reactions on a benzene ring. Key steps include:

-

Electrophilic substitution : Nitration introduces the nitro group at the meta position relative to the bromine substituent.

-

Halogenation : Bromination and chlorination occur at specific positions due to directing effects of substituents.

Reaction Conditions

| Reagent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Sodium metal/Cyclohexane | 0–15 | 30 minutes | 96.4 |

| Hydrogen bromide (HBr) | 50–120 | 5–8 hours | 94.1–99.4 |

| Phosphorus oxychloride (POCl₃) | 50–120 | 5–8 hours | 94.1–99.4 |

Key Intermediates

-

4-bromo-2-nitrotoluene sodium : Formed by reacting 2-chloro-4-bromo-6-nitrotoluene with sodium metal in cyclohexane .

-

4-bromo-2-nitrobenzyl sodium : Generated via rearrangement of the toluidine intermediate at elevated temperatures (40–150°C) .

Substitution Reactions

-

Nitration : The nitro group is introduced at the meta position due to the deactivating effect of bromine.

-

Bromination : Occurs via electrophilic substitution, favored by the activating effect of the nitro group (meta-directing) .

-

Chlorination : Achieved using POCl₃ and triethylamine, replacing hydroxyl groups under catalytic conditions .

Spectroscopic Evidence

| Technique | Key Peaks | Functional Group |

|---|---|---|

| IR | 1670 cm⁻¹ | Carbonyl (C=O) |

| 3300 cm⁻¹ | Secondary amine | |

| ¹H NMR | δ 8.2 ppm (d, J=8 Hz) | Aromatic protons |

| ¹³C NMR | δ 77.10 ppm | Deuterated solvent reference |

Chromatographic Analysis

-

GC-MS : Monitoring of bromination involves an HP-5MS column with a temperature gradient (50°C to 250°C) .

-

HPLC : Purity analysis of final products shows ≥98% purity .

Yield and Purity

| Reaction Step | Yield (%) | Purity (%) |

|---|---|---|

| Bromination | 94.1–99.4 | 98.2–98.9 |

| Chlorination | 94.1–99.4 | 98.2–98.9 |

| Workup/Acidification | 96.4 | 96.4 |

Aplicaciones Científicas De Investigación

4-Bromo-2-chloro-5-nitrobenzyl bromide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-chloro-5-nitrobenzyl bromide involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions lead to the modulation of biochemical pathways and the inhibition of specific enzymes.

Comparación Con Compuestos Similares

4-Bromo-2-chloro-5-nitrobenzyl bromide can be compared with similar compounds such as:

1-Bromo-4-(bromomethyl)-2-chlorobenzene: Similar structure but lacks the nitro group, leading to different reactivity and applications.

4-Bromobenzyl bromide: Lacks the chlorine and nitro groups, making it less versatile in certain reactions.

1-Bromo-4-iodobenzene: Contains iodine instead of chlorine, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Actividad Biológica

4-Bromo-2-chloro-5-nitrobenzyl bromide is a halogenated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other relevant pharmacological properties, supported by research findings and data.

Chemical Structure and Properties

The compound features multiple electron-withdrawing groups, including bromine, chlorine, and nitro groups, which enhance its reactivity and potential interactions with biological targets. The presence of these substituents can influence the compound's binding affinity to various enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate enhanced activity against a range of pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 4-Bromo-2-nitrophenyl acetic acid | Escherichia coli | 16 µg/mL |

| 5-Nitro-2-bromobenzyl alcohol | Candida albicans | 64 µg/mL |

The above table summarizes the antimicrobial activity of related compounds, indicating that the nitro and halogen substituents play a crucial role in enhancing efficacy against various microorganisms .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of halogenated benzyl compounds, this compound was tested against various human tumor cell lines.

Findings:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results: The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, demonstrating potent cytotoxicity compared to control groups .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition: Interaction with key enzymes involved in cellular metabolism.

- DNA Intercalation: Potential binding to DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress leading to cell death .

Toxicity Profile

While the compound shows promising biological activity, it is essential to consider its toxicity profile. Preliminary toxicity assays indicate moderate toxicity levels, which necessitate further investigation into dose optimization for therapeutic applications.

Table 2: Toxicity Assessment

| Study Type | Result |

|---|---|

| Acute Toxicity in Mice | LD50 > 200 mg/kg |

| Cytotoxicity in Normal Cells | IC50 > 100 µM |

The toxicity data suggests that while the compound is effective against pathogens and cancer cells, its safety profile must be carefully evaluated in clinical settings .

Propiedades

IUPAC Name |

1-bromo-4-(bromomethyl)-5-chloro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClNO2/c8-3-4-1-7(11(12)13)5(9)2-6(4)10/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKRPPRKCHQKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.